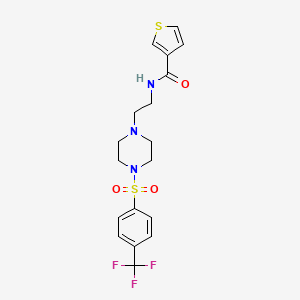

N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound characterized by its unique combination of a trifluoromethylphenyl group, a sulfonyl group, a piperazinyl moiety, and a thiophene-3-carboxamide structure. This multifunctional compound finds applications in various fields due to its interesting chemical and biological properties.

Synthetic Routes and Reaction Conditions

Formation of the Intermediate: : The synthesis begins with the preparation of 4-(trifluoromethyl)phenylsulfonyl piperazine. This is achieved through the sulfonylation of piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Thiophene Carboxamide: : The intermediate compound is then reacted with 2-bromoethyl thiophene-3-carboxamide under nucleophilic substitution conditions. This requires a polar aprotic solvent like dimethylformamide and a base like potassium carbonate.

Purification: : The final compound is purified using chromatographic techniques, such as silica gel column chromatography, to achieve the desired purity.

Industrial Production Methods: Industrial-scale production typically involves:

Optimizing reaction conditions for high yield and purity.

Using continuous flow reactors to maintain consistent reaction parameters.

Implementing robust purification processes to ensure quality control.

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, forming sulfoxides or sulfones under appropriate conditions.

Reduction: : Reduction reactions can target the sulfonyl group or the carboxamide function, typically using reducing agents like lithium aluminum hydride.

Substitution: : The piperazinyl group allows for nucleophilic substitution reactions, where the nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxidation.

Reduction: : Lithium aluminum hydride or borane for carboxamide reduction.

Substitution: : Alkyl halides or acyl chlorides for piperazine substitution.

Major Products Formed

Oxidation Products: : Thiophene sulfoxides and sulfones.

Reduction Products: : Amines and alcohols.

Substitution Products: : N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : Used as a building block for designing new compounds with enhanced properties. Its unique structure facilitates the exploration of novel synthetic pathways.

Biology: : Investigated for its potential as a ligand in receptor binding studies. The trifluoromethyl group imparts hydrophobicity, crucial for membrane permeability and bioavailability.

Medicine: : Explored as a potential pharmaceutical agent due to its ability to interact with specific biological targets, such as enzyme inhibitors or receptor antagonists.

Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its structural stability and unique electronic properties.

Mecanismo De Acción

The mechanism of action of N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is primarily through its interaction with specific molecular targets:

Molecular Targets: : Potential targets include G-protein-coupled receptors or ion channels.

Pathways Involved: : The compound can modulate signaling pathways by binding to receptor sites, altering cellular responses, and potentially inhibiting or activating enzyme activity.

Similar Compounds

N-(2-(4-(methanesulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide: : Lacks the trifluoromethyl group, which significantly alters its hydrophobicity and biological activity.

N-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide: : The substitution of chlorine for trifluoromethyl impacts the compound's reactivity and interaction with biological targets.

Uniqueness: : The trifluoromethyl group in this compound enhances its hydrophobic character, potentially improving its bioavailability and interaction with hydrophobic pockets in biological targets. This gives it unique properties compared to its analogs, making it a valuable compound in both research and industrial applications.

Actividad Biológica

N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound integrates a trifluoromethylphenyl group, a sulfonyl group, a piperazinyl moiety, and a thiophene-3-carboxamide framework, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is N-[2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide. Its molecular formula is C18H20F3N3O3S, with a molecular weight of 427.44 g/mol. The synthesis involves several steps:

- Formation of Intermediate : The initial step includes the sulfonylation of piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base.

- Coupling Reaction : The intermediate is then reacted with 2-bromoethyl thiophene-3-carboxamide under nucleophilic substitution conditions.

- Purification : The final compound is purified using chromatographic techniques.

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits bacterial growth through mechanisms that may involve disruption of cell wall synthesis and interference with protein synthesis pathways.

- Cell-Based Assays : Cell-based assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for cancer cell lines are detailed in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

Pharmacological Potential

The multifunctional nature of this compound suggests applications in various therapeutic areas:

- Antimicrobial Therapy : Given its effectiveness against resistant bacterial strains, it may serve as a lead compound for developing new antibiotics.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide?

The synthesis typically involves three stages:

Sulfonylation of piperazine : Reacting 4-(trifluoromethyl)benzenesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperazine intermediate .

Alkylation : Introducing the ethyl-thiophene moiety via nucleophilic substitution or coupling reactions. For example, reacting the sulfonylated piperazine with 2-bromoethylthiophene-3-carboxamide in polar aprotic solvents like DMF at 60–80°C .

Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to achieve >95% purity, confirmed by HPLC .

Q. How is the structural integrity of this compound validated in academic research?

Structural validation employs:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., sulfonyl and trifluoromethyl groups) and piperazine ring conformation .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- Infrared spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm−1 for the carboxamide) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step?

Optimization strategies include:

- Solvent selection : Using DMF or THF to enhance solubility of intermediates .

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .

- Stoichiometric adjustments : A 1.2:1 molar ratio of sulfonyl chloride to piperazine ensures complete conversion .

- Design of Experiments (DoE) : Statistical models to identify critical variables (e.g., reaction time, pH) and interactions .

Q. What electronic effects arise from the trifluoromethyl and sulfonyl groups, and how do they influence reactivity?

- Trifluoromethyl group : Strong electron-withdrawing effect via -I and +M effects, stabilizing adjacent sulfonyl group and enhancing electrophilicity of the piperazine nitrogen .

- Sulfonyl group : Electron-withdrawing nature increases the acidity of the piperazine NH, facilitating deprotonation in coupling reactions .

- Impact on reactivity : These groups reduce nucleophilicity of the piperazine, requiring activation (e.g., via Boc protection) for alkylation steps .

Q. How can contradictory biological activity data (e.g., variable IC50_{50}50 values) be resolved?

Contradictions may stem from:

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols using guidelines like OECD TG 455 .

- Compound purity : Validate via HPLC (>98% purity) to exclude impurities affecting activity .

- Target selectivity profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding specificity to intended receptors .

Q. What methodologies are recommended for studying the compound’s interaction with enzyme targets?

- Enzyme inhibition assays : Measure IC50 using fluorogenic substrates (e.g., for proteases) .

- Molecular docking : Predict binding modes with software like AutoDock Vina, validated by mutagenesis studies (e.g., alanine scanning) .

- Kinetic analysis : Determine Ki and mechanism (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?

Key comparisons include:

- Piperazine substituents : Analogs with 4-chlorophenylsulfonyl groups show reduced activity, highlighting the importance of the trifluoromethyl group for target affinity .

- Thiophene modifications : Replacement with furan decreases metabolic stability (e.g., CYP450 oxidation) .

- Data tabulation :

| Analog | Modification | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Trifluoromethyl → methyl | 15 µM (vs. 2.5 µM) | |

| Compound B | Thiophene → furan | 8 µM (vs. 2.5 µM) |

Q. What advanced techniques are used to analyze metabolic stability in preclinical studies?

- LC-MS/MS : Quantify metabolites in liver microsomes (human/rat) .

- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for degradation .

- Stable isotope labeling : Track metabolic pathways using 13C or 19F NMR .

Propiedades

IUPAC Name |

N-[2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O3S2/c19-18(20,21)15-1-3-16(4-2-15)29(26,27)24-10-8-23(9-11-24)7-6-22-17(25)14-5-12-28-13-14/h1-5,12-13H,6-11H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXWSEKDBGNWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.